

# Application of Hexaammineruthenium(II) Chloride in Proton-Exchange Membrane Fuel Cells

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## Compound of Interest

Compound Name: *Hexaammineruthenium(II) chloride*

Cat. No.: *B8206005*

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Application Notes and Protocols for Researchers

## Introduction

Proton-exchange membrane fuel cells (PEMFCs) are a leading technology for clean energy conversion, with significant potential in transportation and stationary power applications. A major challenge for PEMFCs is the susceptibility of the platinum (Pt) anode catalyst to poisoning by carbon monoxide (CO), which is often present in hydrogen fuel produced from reforming hydrocarbons. Even trace amounts of CO can adsorb onto the Pt surface, blocking active sites for the hydrogen oxidation reaction (HOR) and causing a dramatic decrease in fuel cell performance.

To mitigate this issue, ruthenium (Ru) is widely used as an alloying element with platinum. Pt-Ru catalysts exhibit significantly enhanced CO tolerance. The prevailing theory for this improvement is the "bifunctional mechanism," where Ru promotes the oxidation of CO to CO<sub>2</sub> at lower potentials than pure Pt. Ru adsorbs water dissociatively to form hydroxyl species (Ru-OH), which then react with adjacent CO adsorbed on Pt sites (Pt-CO), effectively cleaning the catalyst surface.

**Hexaammineruthenium(II) chloride**, [Ru(NH<sub>3</sub>)<sub>6</sub>]Cl<sub>2</sub>, is a water-soluble ruthenium complex that serves as an excellent precursor for the synthesis of highly dispersed ruthenium-based nanoparticles for catalytic applications. Its solubility and defined chemical nature allow for

precise control during the catalyst synthesis process. These application notes provide detailed protocols for utilizing **hexaammineruthenium(II) chloride** to prepare Pt-Ru anode catalysts for PEMFCs with enhanced CO tolerance.

## Application: Precursor for CO-Tolerant Anode Catalysts

**Hexaammineruthenium(II) chloride** is primarily used as a soluble precursor for the synthesis of carbon-supported platinum-ruthenium (Pt-Ru/C) catalysts. The goal is to create highly dispersed bimetallic nanoparticles on a high-surface-area carbon support, which will then be incorporated into the anode of a membrane electrode assembly (MEA).

### Key Advantages:

- Enhanced CO Tolerance: The resulting Pt-Ru catalyst allows the PEMFC to operate on hydrogen fuel streams containing significant levels of CO (e.g., >100 ppm), which would severely poison a standard Pt/C anode.[1][2][3]
- Improved Performance with Reformate Fuel: Enables the use of less pure, more economical hydrogen produced from reformers.
- High Precursor Purity and Solubility: Allows for uniform and controlled deposition of ruthenium onto the catalyst support.

### Quantitative Data Summary

The performance improvement offered by Pt-Ru catalysts is most evident in the presence of CO. The following tables summarize typical performance data comparing standard Pt/C anodes with Pt-Ru/C anodes in a PEMFC.

Table 1: Effect of CO on PEMFC Voltage at Constant Current Density

Catalyst Anode (Nominal Composition)	CO Concentration in H <sub>2</sub> (ppm)	Cell Voltage @ 0.2 A/cm <sup>2</sup> (V)	Voltage Loss due to CO (mV)
Pt/C	0	~0.75	-
Pt/C	100	<0.60	>150
Pt-Ru/C (1:1 atomic ratio)	0	~0.75	-
Pt-Ru/C (1:1 atomic ratio)	100	~0.72	~30

Data compiled from representative values in the literature. Actual values may vary based on specific materials, MEA fabrication, and operating conditions.[\[3\]](#)

Table 2: Peak Power Density Comparison with and without CO

Catalyst Anode	CO Concentration in H <sub>2</sub> (ppm)	Peak Power Density (W/cm <sup>2</sup> )	Performance Decrease (%)
Commercial Pt/C	0	~1.65	-
Commercial Pt/C	100	~0.61	~63%
Pt-Ru@RuO <sub>2</sub> /C	0	1.60	-
Pt-Ru@RuO <sub>2</sub> /C	100	1.57	~1.8%

This table illustrates the dramatic performance retention of a specially prepared Pt-Ru catalyst in the presence of CO, as reported in a recent study.[\[2\]](#)

## Experimental Protocols

This section provides detailed protocols for the synthesis of a Pt-Ru/C catalyst using **hexaammineruthenium(II) chloride**, fabrication of the membrane electrode assembly, and subsequent single-cell fuel cell testing.

## Protocol 1: Synthesis of 20 wt% Pt-Ru/C (1:1 atomic ratio) Catalyst

This protocol describes the synthesis of a carbon-supported Pt-Ru catalyst via a chemical reduction method using **hexaammineruthenium(II) chloride** and hexachloroplatinic acid as precursors.

### Materials:

- **Hexaammineruthenium(II) chloride** ( $[\text{Ru}(\text{NH}_3)_6]\text{Cl}_2$ )
- Hexachloroplatinic acid hexahydrate ( $\text{H}_2\text{PtCl}_6 \cdot 6\text{H}_2\text{O}$ )
- High surface area carbon black (e.g., Vulcan XC-72)
- Sodium borohydride ( $\text{NaBH}_4$ )
- Tetrahydrofuran (THF)
- Ethanol ( $\text{C}_2\text{H}_5\text{OH}$ )
- Deionized (DI) water (18.2  $\text{M}\Omega\cdot\text{cm}$ )

### Procedure:

- **Support Dispersion:** Disperse the required amount of carbon black (to yield a final metal loading of 20 wt%) in a solution of THF, ethanol, and DI water (e.g., in a 1:1:1 volume ratio). Sonicate the suspension for at least 1 hour to ensure a uniform dispersion.
- **Precursor Addition:** In a separate vessel, dissolve the stoichiometric amounts of  $\text{H}_2\text{PtCl}_6 \cdot 6\text{H}_2\text{O}$  and  $[\text{Ru}(\text{NH}_3)_6]\text{Cl}_2$  (for a 1:1 Pt:Ru atomic ratio) in DI water.
- **Impregnation:** Add the aqueous precursor solution dropwise to the stirred carbon suspension. Continue stirring the mixture for 20-24 hours to ensure complete adsorption of the metal complexes onto the carbon support.
- **Reduction:**

- Cool the suspension in an ice bath to approximately 10°C.
- Prepare a fresh aqueous solution of NaBH<sub>4</sub> (a significant molar excess is required, e.g., 10-fold).
- Slowly add the NaBH<sub>4</sub> solution to the stirred suspension. A vigorous reaction with gas evolution will occur. Continue stirring for at least 1 hour at low temperature.
- Washing and Recovery:
  - Filter the resulting catalyst powder using a Buchner funnel.
  - Wash the catalyst cake thoroughly with copious amounts of DI water to remove residual ions (especially chlorides and borates). Test the filtrate with AgNO<sub>3</sub> to confirm the absence of chloride ions.
  - Perform a final wash with ethanol.
- Drying: Dry the catalyst powder in a vacuum oven at 80-100°C overnight.
- Characterization (Optional but Recommended): Characterize the synthesized Pt-Ru/C catalyst using techniques such as X-ray Diffraction (XRD) to confirm alloy formation and estimate particle size, and Transmission Electron Microscopy (TEM) to observe particle size and dispersion.

## Protocol 2: Fabrication of Membrane Electrode Assembly (MEA)

This protocol describes the preparation of a catalyst ink and its application to a proton-exchange membrane to form a catalyst-coated membrane (CCM).

### Materials:

- Synthesized Pt-Ru/C catalyst (for anode)
- Commercial Pt/C catalyst (e.g., 40 wt% Pt/C, for cathode)
- Nafion® ionomer solution (e.g., 5 wt%)

- Proton-exchange membrane (e.g., Nafion® 212)
- Isopropanol (IPA) and DI water (as ink solvents)
- Gas Diffusion Layers (GDLs)

**Procedure:**

- Catalyst Ink Preparation (Anode):
  - Weigh the desired amount of the synthesized Pt-Ru/C catalyst powder.
  - Add the catalyst to a vial containing a mixture of IPA and DI water (e.g., 2:1 v/v).
  - Add the appropriate amount of Nafion® ionomer solution. The ionomer-to-carbon weight ratio is a critical parameter, typically in the range of 0.6 to 0.9.
  - Homogenize the mixture using an ultrasonic probe or bath for at least 30 minutes to form a well-dispersed catalyst ink.[4][5]
- Catalyst Ink Preparation (Cathode): Repeat step 1 using the commercial Pt/C catalyst.
- Catalyst Coating:
  - Pre-treat the proton-exchange membrane by boiling in DI water.
  - Secure the membrane onto a vacuum hold-down heater.
  - Apply the catalyst ink onto the membrane using a suitable method like ultrasonic spraying or doctor-blade coating. Apply the anode ink to one side and the cathode ink to the other.
  - Control the deposition process to achieve the desired catalyst loading (e.g., 0.2 mg Pt/cm<sup>2</sup> for the anode and 0.4 mg Pt/cm<sup>2</sup> for the cathode).
- MEA Assembly:
  - Place the prepared CCM between two GDLs.

- Hot press the assembly at a suitable temperature and pressure (e.g., 130°C, 10-15 bar) for several minutes to ensure good interfacial contact.

## Protocol 3: Single-Cell PEMFC Performance and CO Tolerance Testing

This protocol outlines the procedure for evaluating the performance of the fabricated MEA in a single-cell test fixture.

Equipment:

- Single-cell fuel cell test station with mass flow controllers, humidifiers, and potentiostat/galvanostat.
- Single-cell test hardware (graphite flow field plates, end plates, heaters).

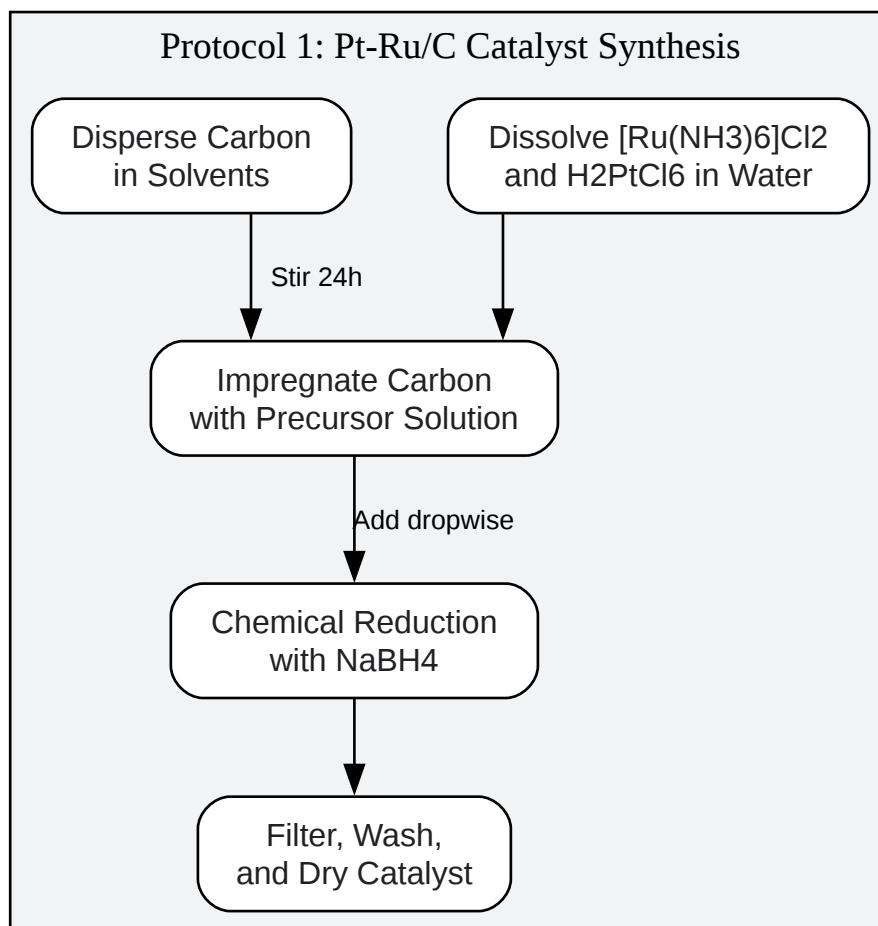
Procedure:

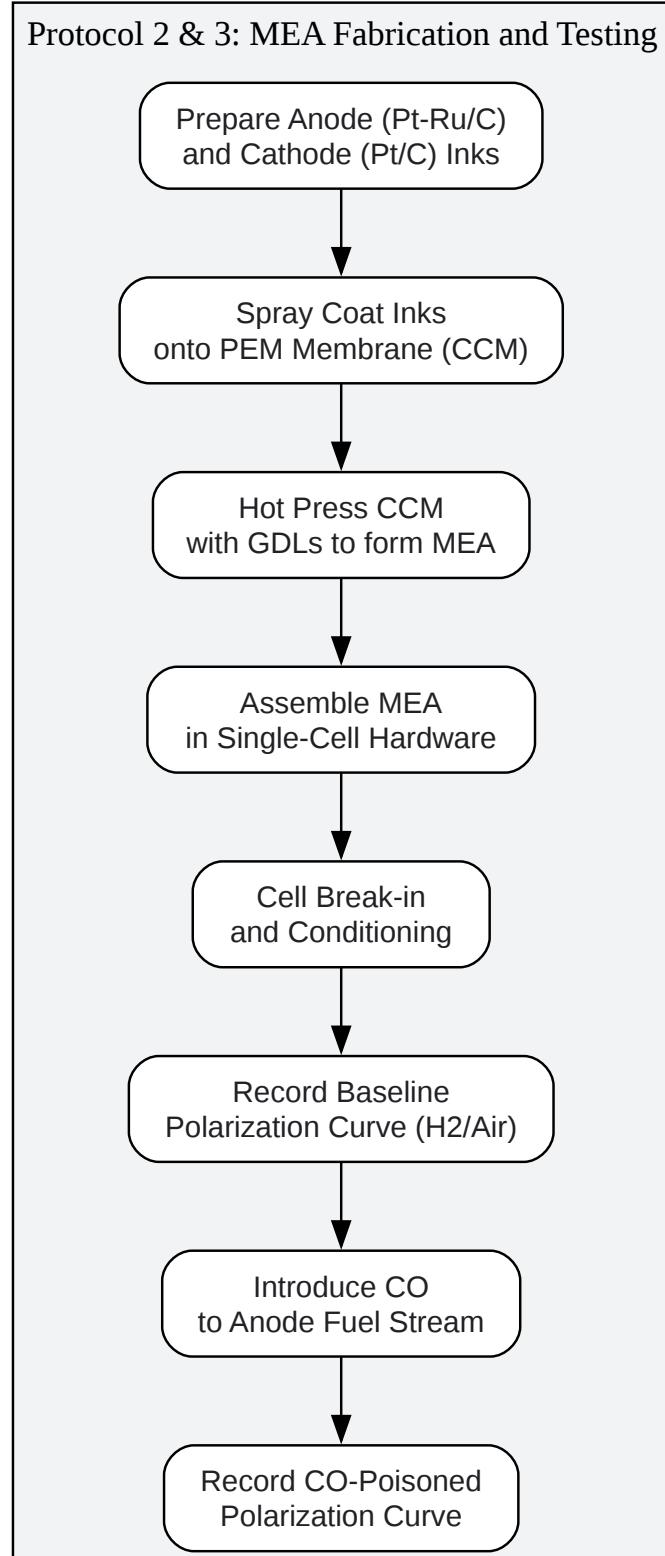
- Cell Assembly and Break-in:
  - Install the MEA into the single-cell hardware, ensuring proper torque on the bolts for good sealing and contact.
  - Connect the cell to the test station.
  - Perform an initial break-in and conditioning procedure. This typically involves operating the cell with fully humidified H<sub>2</sub> and Air/O<sub>2</sub> at a low, constant voltage or current for several hours until the performance stabilizes.[6][7]
- Polarization Curve Measurement (Baseline):
  - Set the cell to standard operating conditions (e.g., 80°C, 100% relative humidity, ambient backpressure).
  - Supply pure H<sub>2</sub> to the anode and Air to the cathode at specified stoichiometries (e.g., 1.5 for H<sub>2</sub>, 2.0 for Air).

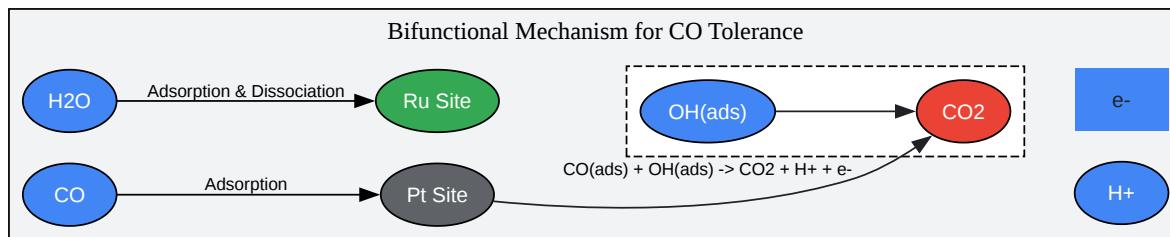
- Record a polarization (I-V) curve by stepping the current density and measuring the corresponding cell voltage. Allow the voltage to stabilize at each current point before recording.
- CO Tolerance Test:
  - Switch the anode gas feed from pure H<sub>2</sub> to a pre-mixed gas of H<sub>2</sub> containing the desired CO concentration (e.g., 100 ppm CO).
  - Operate the cell at a constant current density (e.g., 0.2 A/cm<sup>2</sup>) and record the cell voltage over time to observe the poisoning effect.
  - After the voltage has stabilized (or reached a minimum), record a new polarization curve under the CO-containing fuel stream.
- Data Analysis:
  - Plot the polarization and power density curves for both pure H<sub>2</sub> and CO-containing H<sub>2</sub>.
  - Calculate the voltage loss at various current densities and the percentage decrease in peak power density to quantify the CO tolerance of the catalyst.

## Visualizations

## Experimental Workflow Diagrams







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